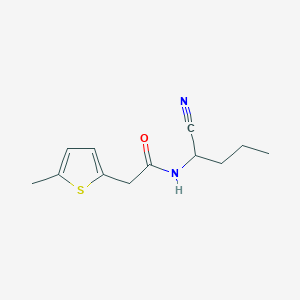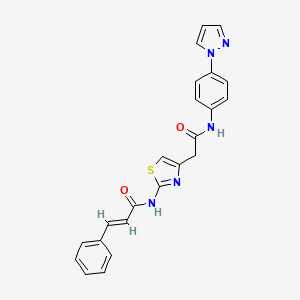![molecular formula C12H13Cl2N3O2S B2649505 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea CAS No. 18233-39-1](/img/structure/B2649505.png)
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group, an acetylamino linkage, and a prop-2-enylthiourea moiety, which collectively contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved through the chlorination of phenoxyacetic acid.
Formation of 2-(2,4-Dichlorophenoxy)acetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Acylation Reaction: The acyl chloride reacts with an appropriate amine to form the acetylamino intermediate.
Thiourea Derivatization: Finally, the acetylamino intermediate undergoes a reaction with prop-2-enylthiourea under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as hydroxide ions replace chlorine atoms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 2,4-dichlorophenoxyacetic acid and thiourea derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with cellular components and its potential as a bioactive agent.
Medicine: Preliminary research suggests that it may possess therapeutic properties, including anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.
Wirkmechanismus
The mechanism by which 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to interfere with DNA replication and cell division processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid and its derivatives, 1-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea stands out due to its unique combination of functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application. Similar compounds include:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a simpler structure.
Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents, leading to varied properties and applications.
Eigenschaften
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-2-5-15-12(20)17-16-11(18)7-19-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIXAGZBHJOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)

![2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2649425.png)
![6-methoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2649428.png)
![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)

![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2649432.png)

![N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2649434.png)


![(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2649438.png)
![5-(2-hydroxyphenyl)-3a-methyl-octahydropyrrolo[2,3-b]pyrrol-2-one](/img/structure/B2649442.png)

